Chlorothiazide sodium
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Overview
Description
Chlorothiazide sodium is a thiazide diuretic commonly used to treat hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy . It promotes the excretion of sodium and chloride, leading to increased urine output and reduced fluid retention .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorothiazide sodium is synthesized by reacting chlorothiazide with sodium hydroxide. The reaction involves the formation of the sodium salt of chlorothiazide, which is more water-soluble than the parent compound . The process typically involves dissolving chlorothiazide in a suitable solvent, adding sodium hydroxide, and then isolating the product by filtration or crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale synthesis involving the same basic reaction. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Chlorothiazide sodium undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
Chlorothiazide sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: Researchers use this compound to study its effects on cellular ion transport and water balance.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension and edema.
Industry: this compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
Chlorothiazide sodium exerts its effects by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidneys . This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water . The resulting diuresis helps to lower blood pressure and reduce fluid retention .
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar uses but slightly different chemical structure and potency.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to chlorothiazide sodium.
Indapamide: A thiazide-like diuretic with additional vasodilatory effects.
Uniqueness: this compound is unique in its specific balance of diuretic potency and duration of action. It is often preferred in cases where a rapid onset of diuresis is required .
Properties
CAS No. |
7085-44-1 |
---|---|
Molecular Formula |
C7H6ClN3NaO4S2 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
sodium;6-chloro-1,1-dioxo-1λ6,2,4-benzothiadiazin-2-ide-7-sulfonamide |
InChI |
InChI=1S/C7H6ClN3O4S2.Na/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h1-3H,(H,10,11)(H2,9,12,13); |
InChI Key |
KEQIGINJIBISIL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)[N-]C=N2.[Na+] |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.[Na] |
7085-44-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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